molecular formula C21H23N3O3S2 B2511025 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 946369-26-2

3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Numéro de catalogue B2511025
Numéro CAS: 946369-26-2
Poids moléculaire: 429.55
Clé InChI: AOSZQQVXQLYDLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related 1,3,4-oxadiazole analogues and their synthesis, molecular properties, and antimicrobial activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting with the reaction of an appropriate carboxylic acid derivative with a hydrazide to form the oxadiazole ring. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, the starting material ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate is converted into a carbohydrazide, which is then cyclized to form the oxadiazole ring . Similar synthetic strategies could be applied to the synthesis of 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of substituents on the oxadiazole ring, such as a tosylpiperidinyl group or a methylthio phenyl group, can significantly influence the compound's molecular properties and biological activity .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, particularly at the substituent groups. For example, the methylthio group could potentially be oxidized to a sulfoxide or sulfone, while the tosyl group could be involved in nucleophilic substitution reactions. The reactivity of these groups would depend on the specific conditions and reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as lipophilicity and solubility, are crucial for their potential as bioavailable drugs. The ALOGPS 2.1 program can be used to predict these properties, and adherence to the Lipinski's Rule of Five is often considered when evaluating drug-likeness. For instance, a high drug-likeness model score was found for a compound in the series studied, indicating potential as an oral drug . The physical and chemical properties of 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole would likely be influenced by its substituents, affecting its solubility, stability, and overall drug-likeness.

Relevant Case Studies

The papers provided discuss the antimicrobial and antitubercular activities of 1,3,4-oxadiazole derivatives. For example, one compound showed pronounced activity against Mycobacterium tuberculosis, including isoniazid-resistant strains, with minimum inhibitory concentrations (MICs) in the sub-micromolar range . Another study revealed that the introduction of a styryl moiety increased the biological activity of quinazolinone derivatives, with better antibacterial than antifungal activities . These case studies highlight the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents, which could be relevant for the analysis of 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole.

Applications De Recherche Scientifique

Synthesis and Biological Properties

  • A study by Kamble et al. (2007) highlights the synthesis of bifunctional 3/4-[acetyl]phenylsydnones, which upon further chemical reactions, produce derivatives with significant antifungal activity, surpassing reference drugs in efficacy. This suggests potential applications of 3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole derivatives in antifungal treatments Kamble, R., Latthe, P. R., & Badami, B. V. (2007).

Antimicrobial Activity

  • Research by Kakanejadifard et al. (2013) on Schiff base compounds derived from 3,4-diamino-1,2,5-oxadiazole demonstrates potent antibacterial activity against Staphylococcus aureus and Bacillus cereus. This underlines the compound's relevance in developing new antimicrobial agents Kakanejadifard, A., et al. (2013).

Photoluminescence and Mesomorphic Behavior

  • Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives exhibiting cholesteric and nematic/smectic A mesophases with wide temperature ranges, alongside strong blue fluorescence emission, indicating their potential in photoluminescent materials and liquid crystal displays Han, J., et al. (2010).

Computational and Pharmacological Evaluation

  • Faheem (2018) conducted computational and pharmacological evaluations on novel 1,3,4-oxadiazole and pyrazole derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. This research illustrates the diverse biological activities and therapeutic potential of these compounds Faheem, M. (2018).

Structural Characterization and Potential Applications

  • Meyer et al. (2003) focused on the structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists, highlighting the importance of π–π interactions and C–H⋯O interactions in their molecular structure. This work lays the groundwork for the development of novel therapeutic agents targeting the angiotensin II receptor Meyer, E., et al. (2003).

Propriétés

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-27-21)16-5-7-18(28-2)8-6-16/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSZQQVXQLYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methylthio)phenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.